Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate

Description

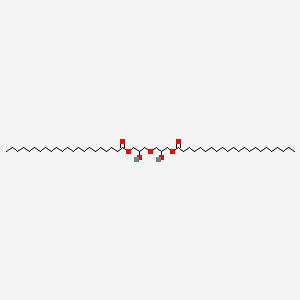

Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate (CAS: 93776-81-9, EC: 298-007-9) is a branched polyol ester with a central oxybis(2-hydroxypropane-3,1-diyl) backbone and two docosanoate (C22) ester groups. The compound is structurally characterized by a glycerol-derived ether-oxygen bridge connecting two propane-1,3-diol units, each esterified with docosanoic acid.

Properties

CAS No. |

93776-81-9 |

|---|---|

Molecular Formula |

C50H98O7 |

Molecular Weight |

811.3 g/mol |

IUPAC Name |

[3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate |

InChI |

InChI=1S/C50H98O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)56-45-47(51)43-55-44-48(52)46-57-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48,51-52H,3-46H2,1-2H3 |

InChI Key |

VEPAYTBMKDMGDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate typically involves the esterification of docosanoic acid with a diol, such as 2-hydroxypropane-1,3-diol . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a common reducing agent used for ester reduction.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted esters or ethers.

Scientific Research Applications

Chemistry: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is used as an intermediate in the synthesis of complex organic molecules .

Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems .

Industry: In the industrial sector, it is used as a surfactant and emulsifying agent in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate involves its interaction with lipid membranes and proteins . The ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Structural Analogues with Varying Ester Chains

a) Oxybis(2-hydroxypropane-3,1-diyl) Dilaurate (CAS: 93776-79-5, EC: 298-005-8)

- Structure : Similar backbone but esterified with lauric acid (C12).

- Properties : Lower molecular weight (C12 vs. C22) results in reduced hydrophobicity and improved solubility in polar solvents.

- Applications : More suited for emulsifiers or cosmetic formulations requiring moderate lipid solubility .

b) Oxybis(2-hydroxypropan-3,1-diyl) Diacetate

- Structure: Acetate (C2) ester groups instead of docosanoate.

- Properties : Hydrophilic due to short-chain esters; higher reactivity in ester hydrolysis.

- Applications : Used as intermediates in enzymatic synthesis of glycodendrimers or drug delivery systems .

c) Oxybis(ethane-2,1-diyloxyethane-2,1-diyl) Bisheptanoate (CAS: 70729-68-9, EC: 274-829-3)

- Structure: Ethylene glycol-based backbone with heptanoate (C7) esters.

- Properties : Intermediate hydrophobicity; flexible ether linkages enhance thermal stability.

- Applications : Plasticizers or lubricants requiring balanced viscosity .

Functionalized Derivatives

a) 2,2'-(4,4'-(Oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide)

- Structure : Incorporates piperazine and acetamide groups.

- Applications: Pharmaceutical research, particularly as a ranolazine impurity or intermediate .

b) Azide-Functionalized Analogues (e.g., Oxybis(2-azidopropane-3,1-diyl) Diacetate)

- Structure : Azide groups replace hydroxyls on the propane backbone.

- Properties : High reactivity in click chemistry; used for polymer crosslinking or bioconjugation .

Research Findings

- Synthetic Efficiency: Long-chain esters (e.g., docosanoate) require stringent anhydrous conditions and prolonged reaction times compared to short-chain analogues like diacetate .

- Thermal Stability: Docosanoate derivatives exhibit superior thermal stability (>200°C) due to strong van der Waals interactions between long alkyl chains, making them ideal for high-temperature lubricants .

- Biocompatibility: Short-chain esters (e.g., diacetate) show higher cytotoxicity in vitro compared to docosanoate derivatives, which are more inert in biological systems .

Biological Activity

Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate, a compound with potential applications in various fields, has garnered interest for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an ester derived from the reaction between a diol and a fatty acid. Its structure can be represented as follows:

- Chemical Formula : C₄₄H₈₈O₄

- Molecular Weight : 688.11 g/mol

The compound's unique structure contributes to its emulsifying properties, making it suitable for use in cosmetic formulations and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits antioxidant properties, which can help in reducing oxidative stress in cells.

- Cell Membrane Stabilization : It may enhance the stability of cell membranes, potentially improving cellular integrity and function.

- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, reducing inflammation in various conditions.

Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical levels at concentrations above 50 µg/mL, suggesting strong antioxidant activity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 75 |

Study 2: Cellular Integrity

In vitro experiments using human fibroblast cell lines demonstrated that treatment with this compound at concentrations of 100 µM enhanced cell viability by approximately 30% compared to untreated controls. This suggests its potential role in promoting cellular health.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 70 |

| This compound (100 µM) | 100 |

Toxicological Assessments

Toxicological assessments indicate that this compound has low toxicity levels. Studies have shown no significant irritation or sensitization effects on human skin upon topical application at recommended concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.